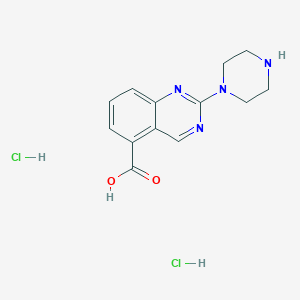
2-Piperazin-1-ylquinazoline-5-carboxylic acid;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-Piperazin-1-ylquinazoline-5-carboxylic acid;dihydrochloride is a derivative of quinazoline, which is a bicyclic aromatic compound that has been extensively studied for its potential in medicinal chemistry. The presence of the piperazine moiety suggests that this compound may exhibit interesting biological activities, particularly in the realm of antimicrobial properties.
Synthesis Analysis
The synthesis of related piperazinyl-quinazoline derivatives involves multiple steps, including cyclization, substitution, and amide or thioamide formation. In one study, the synthesis of piperazinyl-1,2-dihydroquinoline carboxylates was achieved by reacting ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylates with various piperazines . Another approach involved the cyclization of 5-bromo-2-fluorobenzaldehyde and guanidine carbonate, followed by a series of reactions including treatment with isoamylnitrite, diiodomethane, and piperazine, culminating in the formation of 6-(2-fluoropyridin-3-yl)-2-(piperazin-1-yl)quinazoline . These methods highlight the complexity and multi-step nature of synthesizing such compounds.
Molecular Structure Analysis
The molecular structures of the synthesized piperazinyl-quinazoline derivatives were confirmed using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and mass spectral analysis . These techniques provide detailed information about the molecular framework and the substitution patterns on the quinazoline core, which are crucial for understanding the compound's potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives are characterized by their specificity and the need for precise conditions. For instance, the formation of the quinazoline ring system requires careful control of reaction parameters to ensure the correct cyclization and substitution patterns . The subsequent reactions with piperazine and other reagents demonstrate the versatility of the quinazoline core in undergoing chemical transformations to yield a variety of biologically active molecules.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-Piperazin-1-ylquinazoline-5-carboxylic acid;dihydrochloride are not detailed in the provided papers, the properties of similar compounds can be inferred. These properties include solubility, melting points, and stability, which are important for the compound's application in biological systems. The antimicrobial activity assays and molecular docking studies suggest that these compounds have the potential to interact with biological targets, such as the dehydrosqualene synthase of Staphylococcus aureus, indicating a good balance of hydrophilic and lipophilic properties .
Relevant Case Studies
The antimicrobial activities of the synthesized piperazinyl-quinazoline derivatives were evaluated in vitro against various bacterial and fungal strains. Compounds 9b and 10c from one study showed promising antimicrobial lead molecule characteristics based on their activity and molecular docking studies . Another study evaluated the antibacterial activity against Gram-positive and Gram-negative bacteria, including antibiotic-resistant E. coli strains, with some compounds exhibiting potential antimicrobial activity . These case studies demonstrate the therapeutic potential of piperazinyl-quinazoline derivatives in combating microbial infections.
Applications De Recherche Scientifique
Synthesis and Chemical Applications
Synthesis of Piperazine Substituted Quinolones : This compound has been used in the synthesis of quinolone derivatives, serving as a key intermediate for the preparation of various piperazine derivatives. These derivatives are significant in the development of new chemical entities (Fathalla & Pazdera, 2017).
Creation of Antimycobacterial Compounds : It's used in the synthesis of antimycobacterial compounds, showing significant in vitro and in vivo activity against Mycobacterium tuberculosis and other strains, indicating its potential in tuberculosis treatment (Senthilkumar et al., 2009).
CGRP Receptor Inhibitor Preparation : This compound is instrumental in the stereoselective synthesis of CGRP receptor antagonists, important in the pharmaceutical industry (Cann et al., 2012).
Developing Anti-Tuberculosis Agents : Its derivatives have been explored for improving the bioavailability of anti-tuberculosis drugs, enhancing their efficacy (Tangallapally et al., 2006).
Pharmaceutical Research
Antibacterial Agent Synthesis : The compound has been used to create a variety of quinolone antibacterial agents, demonstrating significant in vitro and in vivo antibacterial properties (Miyamoto et al., 1990).
Enantiomers of Antibacterial Agents : Research on the synthesis of enantiomers of temafloxacin hydrochloride, a broad-spectrum antimicrobial agent, involves this compound, showing its role in developing various pharmaceutical agents (Chu et al., 1991).
Photostability and Photoreactivity Studies
- Photochemical Studies : The compound has been studied for its photochemical reactions in aqueous solutions, contributing to the understanding of the stability and reactivity of pharmaceutical compounds under light exposure (Mella et al., 2001).
Safety and Hazards
Propriétés
IUPAC Name |
2-piperazin-1-ylquinazoline-5-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2.2ClH/c18-12(19)9-2-1-3-11-10(9)8-15-13(16-11)17-6-4-14-5-7-17;;/h1-3,8,14H,4-7H2,(H,18,19);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOXGYOICVXGJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC(=C3C=N2)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperazin-1-ylquinazoline-5-carboxylic acid;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

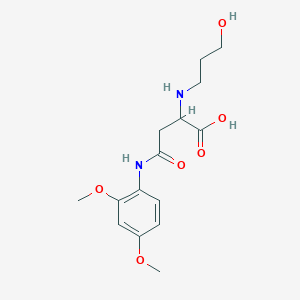
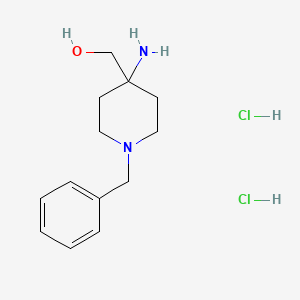
![2-(4-{[(1-Cyanocyclohexyl)(methyl)carbamoyl]methoxy}phenyl)acetic acid](/img/structure/B3003278.png)
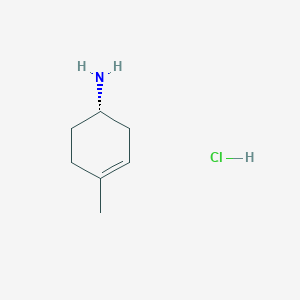
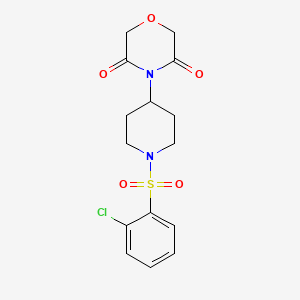

![3-[methyl(3-methylphenyl)sulfamoyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B3003284.png)
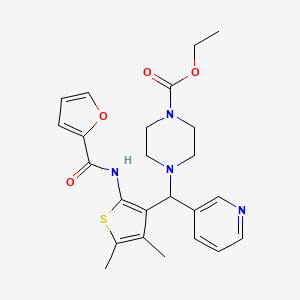
![1-{2-Chloro-4-[4-(trifluoromethyl)piperidin-1-yl]benzoyl}-4-[4-(trifluoromethyl)phenyl]piperazine](/img/structure/B3003286.png)
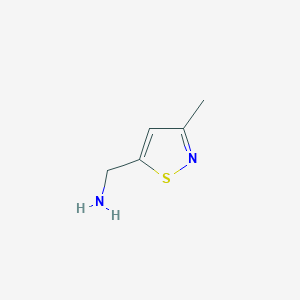
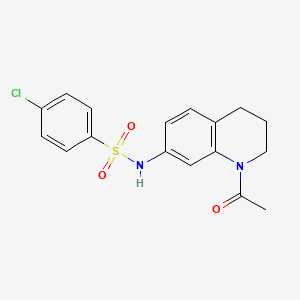

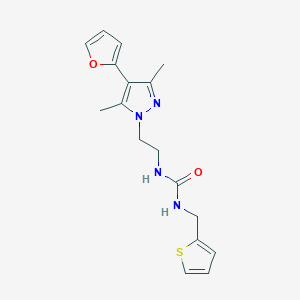
![Methyl 2-{[(4-fluorophenoxy)carbonyl]amino}benzenecarboxylate](/img/structure/B3003295.png)